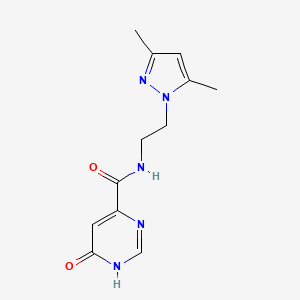

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various chemical reactions. For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex. For example, the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine consists of a pyridine–thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar .Chemical Reactions Analysis

The chemical behavior of pyrazole derivatives in reactions is complex and results in various products. For example, reactions with [PdClMe(COD)] result in various palladium complexes characterized by NMR, mass spectrometry, and X-ray crystallography.Physical And Chemical Properties Analysis

Pyrazole derivatives have unique physical and chemical properties. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a white solid that dissolves well in polar organic solvents .Scientific Research Applications

Synthesis of Schiff-base Ligands

This compound is used in the synthesis of novel Schiff-base ligands. These ligands are synthesized through the condensation between N-(2-aminoethyl)pyrazoles and 2-hydroxy-1-naphthaldehyde . The synthesized Schiff-base ligands are then used as copper (II) ion complexing agents .

Thermal Analysis and Calorimetry

The compound is used in thermal analysis and calorimetry studies. The minimum metal–ligand stoichiometry for the complexes was defined by TGA–DSC thermoanalytical data .

Spectroscopic Studies

The compound is used in spectroscopic studies. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations compared to experimental results (UV-Vis and FT-IR) show a high degree of correlation .

Antileishmanial Activity

Pyrazole-bearing compounds, including this one, are known for their potent antileishmanial activities . In fact, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity .

Antimalarial Activity

The compound also has potential antimalarial activities. Some hydrazine-coupled pyrazoles have shown significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

The compound is used in molecular docking studies. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of certain compounds .

Mechanism of Action

Target of Action

Compounds containing the pyrazole moiety are known to exhibit a broad range of biological activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to show various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical processes .

Pharmacokinetics

The compound’s predicted density is 111±01 g/cm3 , which might influence its absorption and distribution.

Action Environment

The compound’s predicted melting point is 245 °c (decomp), and its boiling point is 122 °c (press: 3 torr) , which might suggest its stability under various environmental conditions.

Safety and Hazards

Future Directions

The future directions for the study and application of pyrazole derivatives are promising. These compounds have been used as ligands in the synthesis of metal complexes, which in turn catalyze significant chemical reactions. They also have potential in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-8-5-9(2)17(16-8)4-3-13-12(19)10-6-11(18)15-7-14-10/h5-7H,3-4H2,1-2H3,(H,13,19)(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITNBUQOYBZENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC(=O)NC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2423015.png)

![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423019.png)

![N-cyclohexyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2423023.png)

![11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2423027.png)

![4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine](/img/structure/B2423028.png)

![2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2423029.png)

![3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine](/img/structure/B2423033.png)

![N-(3,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2423036.png)